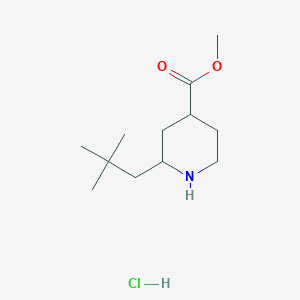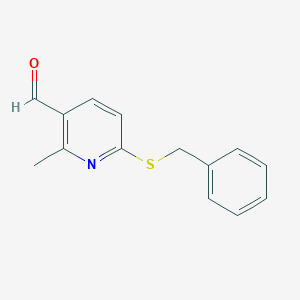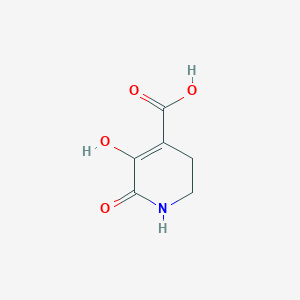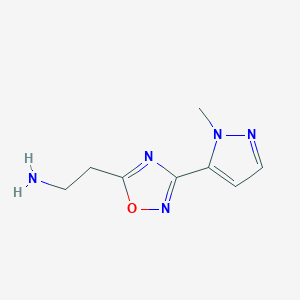
Ethyl 5-bromo-4-ethoxy-3-methylbenzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-bromo-4-éthoxy-3-méthylbenzofurane-2-carboxylate d’éthyle implique généralement la réaction du 2-hydroxy-5-bromo-4-éthoxy-3-méthylbenzaldéhyde avec le bromoacétate d’éthyle en présence d’une base telle que le carbonate de sodium dans un solvant comme la N-méthylpyrrolidine. Cette réaction conduit au dérivé benzofuranique souhaité avec une bonne pureté et un bon rendement .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour la rentabilité et l’efficacité. L’utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer la scalabilité et la reproductibilité du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-bromo-4-éthoxy-3-méthylbenzofurane-2-carboxylate d’éthyle peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L’atome de brome peut être substitué par d’autres nucléophiles dans des conditions appropriées.
Réactions d’oxydation et de réduction : Le composé peut être oxydé ou réduit pour former différents dérivés.
Réactions de couplage : Il peut participer à des réactions de couplage de Suzuki-Miyaura pour former des liaisons carbone-carbone.
Réactifs et conditions courants
Réactions de substitution : Nucléophiles tels que les amines ou les thiols en présence d’une base.
Réactions d’oxydation : Agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réactions de réduction : Agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Réactions de couplage : Catalyseurs au palladium et réactifs au bore en présence d’une base.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés benzofuraniques substitués, tandis que les réactions de couplage peuvent produire des structures polycycliques complexes.
Applications de la recherche scientifique
Le 5-bromo-4-éthoxy-3-méthylbenzofurane-2-carboxylate d’éthyle a plusieurs applications de recherche scientifique, notamment :
Chimie médicinale : Il sert de composé de tête pour le développement de nouveaux médicaments ayant des activités antitumorales, antibactériennes et antivirales potentielles.
Études biologiques : Le composé est utilisé dans des études pour comprendre ses activités biologiques et ses mécanismes d’action.
Applications industrielles : Il peut être utilisé comme intermédiaire dans la synthèse d’autres molécules organiques complexes.
Applications De Recherche Scientifique
Ethyl 5-bromo-4-ethoxy-3-methylbenzofuran-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a lead compound for the development of new drugs with potential anti-tumor, antibacterial, and antiviral activities.
Biological Studies: The compound is used in studies to understand its biological activities and mechanisms of action.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
Le mécanisme d’action du 5-bromo-4-éthoxy-3-méthylbenzofurane-2-carboxylate d’éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le système cyclique benzofuranique peut interagir avec diverses enzymes et récepteurs, modulant leur activité et conduisant aux effets biologiques observés. Les cibles moléculaires et les voies exactes dépendent du contexte biologique spécifique et de la nature des substituants sur le cycle benzofuranique .
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-Bromo-4-méthylbenzofurane-2-carboxylate d’éthyle
- 5-Bromo-4-éthoxybenzofurane-2-carboxylate d’éthyle
- 5-Bromo-3-méthylbenzofurane-2-carboxylate d’éthyle
Unicité
Le 5-bromo-4-éthoxy-3-méthylbenzofurane-2-carboxylate d’éthyle est unique en raison de la combinaison spécifique de substituants sur le cycle benzofuranique, qui confère des propriétés chimiques et biologiques distinctes. La présence des groupes éthoxy et méthyle, ainsi que de l’atome de brome, influence sa réactivité et ses interactions avec les cibles biologiques, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C14H15BrO4 |
|---|---|
Poids moléculaire |
327.17 g/mol |
Nom IUPAC |
ethyl 5-bromo-4-ethoxy-3-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C14H15BrO4/c1-4-17-13-9(15)6-7-10-11(13)8(3)12(19-10)14(16)18-5-2/h6-7H,4-5H2,1-3H3 |
Clé InChI |
RJWIAKGVQSVDEY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC2=C1C(=C(O2)C(=O)OCC)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11790249.png)



![1-([1,1'-Biphenyl]-4-yl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11790263.png)


![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11790276.png)
![4,6-Dibromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11790284.png)
![3,4,5,6,7,8-Hexahydro-2H-thiopyrano[3,2-c]pyridin-4-ol hydrochloride](/img/structure/B11790292.png)

![2-(3-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11790315.png)


